2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid
Description
2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid is a fluorinated carboxylic acid derivative characterized by a cyclohexyl backbone substituted with hydroxyl and isopropyl groups. The difluoroacetic acid moiety (-CF₂COOH) distinguishes it from non-fluorinated analogs, conferring unique physicochemical properties such as enhanced metabolic stability and lipophilicity. This compound is structurally analogous to per- and polyfluoroalkyl substances (PFAS) but incorporates a hydroxylated cyclohexyl group, which may influence its environmental persistence and biological interactions .
Properties
Molecular Formula |
C11H18F2O3 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2,2-difluoro-2-(1-hydroxy-4-propan-2-ylcyclohexyl)acetic acid |
InChI |
InChI=1S/C11H18F2O3/c1-7(2)8-3-5-10(16,6-4-8)11(12,13)9(14)15/h7-8,16H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
NGPAXIALGULNJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)(C(C(=O)O)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid framework. One common method involves the reaction of cyclohexyl derivatives with fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biochemical activities. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
A comparative analysis of structurally related compounds is provided below:
Toxicity and Bioactivity
- Mitochondrial Effects: PFAS like perfluorohexanesulfonic acid (PFHxS) exhibit mitochondrial toxicity with EC₅₀ values as low as 86.2 µM, linked to fluorinated alkyl chains enhancing bioaccumulation .
- Platelet Activation: C6O4, another difluoroacetic acid derivative, enhances platelet aggregation in exposed populations, suggesting fluorinated ether linkages may amplify cardiovascular risks . The target compound’s cyclohexyl group could mitigate such effects by altering receptor interactions.
- Metabolic Stability : Benzilic acid’s aromatic rings confer rigidity and slow metabolism, whereas the target compound’s alicyclic structure balances flexibility and metabolic resistance .
Physicochemical Properties
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
